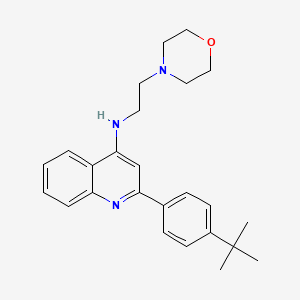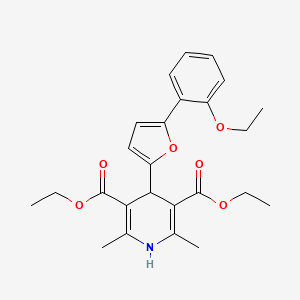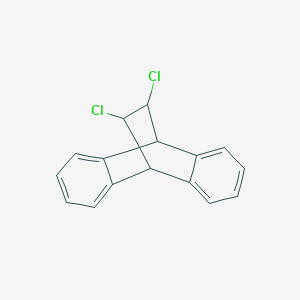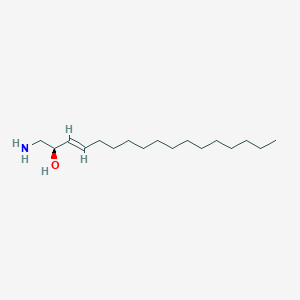
Benzyl alpha-chlorophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alpha-chlorophenylacetate is an organic compound with the molecular formula C15H13ClO2. It is a derivative of phenylacetic acid, where the alpha position is substituted with a chlorine atom and the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl alpha-chlorophenylacetate can be synthesized through the esterification of alpha-chlorophenylacetic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of phenylacetic acid in the presence of a catalyst like red phosphorus at elevated temperatures. The resulting alpha-chlorophenylacetic acid is then esterified with benzyl alcohol under controlled conditions to yield the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The chlorine atom at the alpha position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alpha-chlorophenylmethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzyl alpha-chlorophenylacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl alpha-chlorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Ethyl alpha-chlorophenylacetate: Similar in structure but with an ethyl ester instead of a benzyl ester.
Methyl alpha-chlorophenylacetate: Contains a methyl ester group instead of a benzyl ester.
Benzyl alpha-bromophenylacetate: Similar structure but with a bromine atom instead of chlorine at the alpha position.
Uniqueness: Benzyl alpha-chlorophenylacetate is unique due to its specific ester and halogen substitution, which confer distinct chemical reactivity and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Eigenschaften
CAS-Nummer |
19484-20-9 |
|---|---|
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
benzyl 2-chloro-2-phenylacetate |
InChI |
InChI=1S/C15H13ClO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI-Schlüssel |
MUVYSAMUJCAUPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)


![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)




